molecular formula C10H10BrNO B13688260 6-Bromo-4-methoxy-3-methylindole

6-Bromo-4-methoxy-3-methylindole

Cat. No.: B13688260
M. Wt: 240.10 g/mol
InChI Key: LXKCEVHJDFLRQY-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxy-3-methylindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxy-3-methylindole typically involves the bromination of 4-methoxy-3-methylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxy-3-methylindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indoles .

Scientific Research Applications

6-Bromo-4-methoxy-3-methylindole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-3-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methoxy-3-methylindole is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-4-methoxy-3-methyl-1H-indole

InChI

InChI=1S/C10H10BrNO/c1-6-5-12-8-3-7(11)4-9(13-2)10(6)8/h3-5,12H,1-2H3

InChI Key

LXKCEVHJDFLRQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=CC(=C2)Br)OC

Origin of Product

United States

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